AM12

Description

Structure

3D Structure

Properties

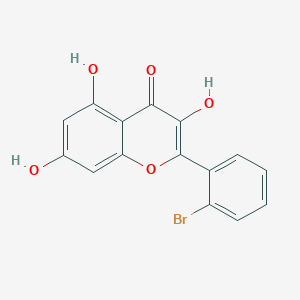

Molecular Formula |

C15H9BrO5 |

|---|---|

Molecular Weight |

349.13 g/mol |

IUPAC Name |

2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one |

InChI |

InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H |

InChI Key |

OVIAJBSVWWYJSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-12, AM12, AM 12 |

Origin of Product |

United States |

Foundational & Exploratory

AM12: A Technical Guide to its Mechanism of Action as a TRPC5 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM12 is a synthetic flavonoid, a derivative of the natural product galangin, that has emerged as a potent and selective modulator of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory and potentiating effects on TRPC5, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The complex signaling pathways influenced by this compound are also visualized to facilitate a deeper understanding of its cellular effects.

Core Mechanism of Action: Dual Modulation of TRPC5

This compound's primary mechanism of action is the modulation of the TRPC5 ion channel, a non-selective cation channel permeable to Ca²⁺.[1][2] Unlike a simple antagonist, this compound exhibits a dual modulatory effect that is dependent on the mode of TRPC5 activation.[1]

-

Inhibition of Chemically-Induced Activation: this compound acts as a potent inhibitor of TRPC5 channels when they are activated by the plant-derived diterpene, (-)-Englerin A.[1] This inhibitory effect is direct and has been observed in excised membrane patches, suggesting a direct interaction with the channel or a closely associated protein.[3]

-

Potentiation of Physiologically-Relevant Activation: In contrast to its inhibitory action against synthetic activators, this compound potentiates the activity of TRPC5 channels when they are stimulated by physiological agonists such as Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC).[1] This suggests that this compound can enhance the channel's response to endogenous signaling molecules.

This dual activity makes this compound a unique tool for studying TRPC5 function and a potential starting point for the development of therapeutics that can selectively modulate TRPC5 activity in different physiological contexts.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound's activity on TRPC channels.

| Parameter | Value | Channel | Activator | Cell System | Reference |

| IC₅₀ | 0.28 µM | TRPC5 | (-)-Englerin A | HEK cells overexpressing TRPC5 | [1] |

| Selectivity | Weak inhibitor | TRPC1:C5 | Basal/La³⁺-evoked | Differentiated 3T3-L1 cells | [1] |

| Selectivity | No significant effect | TRPC2, TRPC3, TRPC4 | Not specified | Not specified | |

| Selectivity | No significant effect | TRPV4, TRPM2, Store-operated Ca²⁺ entry | Not specified | Not specified | [1] |

Signaling Pathways Modulated by this compound

This compound, through its modulation of TRPC5, can influence several downstream signaling pathways. TRPC5 is known to play a role in various cellular processes, including cytoskeletal dynamics and neuronal development.[2][4]

TRPC5-Mediated Calcium Influx and Downstream Effectors

The primary consequence of TRPC5 activation is an influx of Ca²⁺ into the cell. This increase in intracellular calcium can then activate a variety of downstream signaling molecules. The following diagram illustrates the central role of TRPC5 in calcium signaling.

Caption: TRPC5-mediated Ca²⁺ influx and downstream signaling.

This compound's Dual Modulatory Effect on TRPC5 Activation

The following diagram illustrates the differential effect of this compound on TRPC5 depending on the activator.

References

- 1. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of ADAM12: A Technical Guide for Researchers

Abstract

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes. Its enzymatic activity, coupled with its ability to modulate cell adhesion and signaling, positions it as a critical regulator of tissue development, remodeling, and disease progression. Notably, ADthis compound has emerged as a significant factor in the pathology of various cancers, where its overexpression often correlates with poor prognosis and metastasis. This technical guide provides an in-depth exploration of the function of ADthis compound, its associated signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Introduction

ADthis compound, also known as meltrin-α, is a multi-domain protein that exists in two main isoforms: a transmembrane form (ADthis compound-L) and a secreted form (ADthis compound-S).[1] Like other members of the ADAM family, ADthis compound possesses a complex domain structure, including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain (in ADthis compound-L), and a cytoplasmic tail (in ADthis compound-L). This intricate architecture allows ADthis compound to participate in a diverse array of cellular functions, from proteolytic processing of extracellular matrix (ECM) components and growth factor precursors to direct involvement in cell-cell and cell-matrix interactions.

The burgeoning interest in ADthis compound within the research and drug development communities stems from its significant upregulation in numerous diseases, most notably cancer.[2][3] Its role in promoting tumor growth, invasion, and metastasis has made it a compelling target for therapeutic intervention. This guide aims to provide a comprehensive resource for understanding and investigating the multifaceted functions of ADthis compound.

Core Functions of ADthis compound

The functional repertoire of ADthis compound is largely dictated by its distinct domains, which mediate its proteolytic activity, cell adhesion properties, and signaling capabilities.

Proteolytic Activity

The metalloproteinase domain of ADthis compound confers its enzymatic activity, enabling it to cleave a variety of substrates. This "shedding" activity is a key mechanism by which ADthis compound regulates the bioavailability and activity of several important signaling molecules.

-

EGF Receptor (EGFR) Ligand Shedding: ADthis compound can cleave and release membrane-bound precursors of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding process leads to the activation of the EGFR signaling pathway, which is a potent driver of cell proliferation, survival, and migration.[5]

-

Extracellular Matrix (ECM) Remodeling: ADthis compound has been shown to degrade components of the extracellular matrix, including fibronectin and type IV collagen.[6] This proteolytic activity is crucial for processes such as cell migration and invasion, as it allows cells to navigate through the ECM.

Cell Adhesion and Migration

The disintegrin and cysteine-rich domains of ADthis compound are primarily involved in mediating cell-cell and cell-matrix interactions.

-

Integrin and Syndecan Binding: The disintegrin domain of ADthis compound can interact with integrins, a family of cell adhesion receptors. The cysteine-rich domain has been shown to bind to syndecans, which are cell surface heparan sulfate proteoglycans.[1] These interactions are critical for cell adhesion, spreading, and migration.

-

Modulation of Cell Motility: By influencing cell adhesion and remodeling the ECM, ADthis compound plays a direct role in regulating cell migration and invasion. This is a key aspect of its contribution to cancer metastasis.[7]

Signal Transduction

The cytoplasmic tail of the transmembrane isoform, ADthis compound-L, allows it to participate in intracellular signaling cascades.

-

Interaction with Signaling Adaptors: The cytoplasmic domain of ADthis compound can interact with various intracellular signaling and adaptor proteins, such as PIK3R1 (the regulatory subunit of PI3-kinase) and Grb2.[1][2] These interactions link ADthis compound to key signaling pathways that control cell growth, survival, and proliferation.

-

Regulation of Kinase Pathways: ADthis compound has been shown to modulate the activity of several kinase pathways, including the PI3K/Akt and ERK signaling pathways, often as a downstream consequence of its sheddase activity on growth factor receptors.[5][8]

Signaling Pathways Involving ADthis compound

ADthis compound is a key node in several signaling pathways that are fundamental to both normal cellular function and disease pathogenesis.

EGFR/ERK Signaling Pathway

As mentioned, a central function of ADthis compound is the activation of the EGFR signaling pathway through the shedding of its ligands. This initiates a cascade of intracellular events.

-

Mechanism: Upon cleavage and release by ADthis compound, soluble EGFR ligands bind to and activate the EGFR. This leads to the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domain. The phosphorylated receptor then serves as a docking site for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. SOS activates the small GTPase Ras, which then triggers the MAP kinase cascade, leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase).

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and migration.

JAK/STAT3 Signaling Pathway

Recent studies have implicated ADthis compound in the regulation of the JAK/STAT3 signaling pathway, particularly in the context of cancer.

-

Mechanism: While the precise mechanism of ADthis compound-mediated JAK/STAT3 activation is still under investigation, it is thought to involve the regulation of cytokine signaling. ADthis compound may influence the availability of cytokines that activate the JAK/STAT3 pathway. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.

-

Downstream Effects: The JAK/STAT3 pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, and ADthis compound appears to contribute to this aberrant signaling.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and clinical relevance of ADthis compound.

Table 1: Prognostic Value of ADthis compound Expression in Various Cancers

| Cancer Type | Metric | Value | 95% Confidence Interval | p-value | Reference |

| Estrogen Receptor-Positive Breast Cancer | Hazard Ratio (OS) | 7.116 | 3.329 - 15.212 | < 0.001 | [9] |

| Liver Cancer | Hazard Ratio (OS) | 1.818 | 1.280 - 2.582 | < 0.001 | [10] |

| Liver Cancer (multivariate) | Hazard Ratio (OS) | 1.552 | 1.054 - 2.285 | 0.026 | [10] |

OS: Overall Survival

Table 2: Relative Expression of ADthis compound in Tumor vs. Normal Tissues

| Cancer Type | Method | Relative Expression (Tumor vs. Normal) | p-value | Reference |

| Breast Cancer | RT-qPCR | Upregulated | < 0.05 | [9] |

| Liver Cancer | TCGA Data Analysis | Significantly Higher | 6.4e-06 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of ADthis compound.

Western Blotting for ADthis compound Detection

Objective: To detect and quantify the expression of ADthis compound protein in cell lysates or tissue homogenates.

Materials:

-

Primary Antibody: Rabbit polyclonal anti-ADthis compound antibody (e.g., Proteintech, Cat# 14139-1-AP) or mouse monoclonal anti-ADthis compound antibody (e.g., Santa Cruz Biotechnology, sc-293225).[11][12]

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford protein assay kit.

-

SDS-PAGE: 4-12% Bis-Tris precast gels.

-

Transfer Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Chemiluminescent Substrate: ECL substrate.

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissues in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes. Load 20-30 µg of protein per lane onto the SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary ADthis compound antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR) for ADthis compound mRNA Expression

Objective: To quantify the relative expression levels of ADthis compound mRNA in different samples.

Materials:

-

RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Master Mix: (e.g., SYBR Green Master Mix).

-

Primers for Human ADthis compound:

-

Forward: 5'-ATGGCATCTGCCAGACTCACGA-3'

-

Reverse: 5'-GGAACTCTTCGAGACTTTGCCAC-3'[13]

-

-

Primers for Mouse Adthis compound:

-

Forward: 5'-TGCTACAACGGCATCTGCCAGA-3'

-

Reverse: 5'-GCTCTTGGAGTCTTTGCCACAG-3'[14]

-

-

Reference Gene Primers: (e.g., for GAPDH or ACTB).

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

qPCR Program: Run the qPCR reaction on a real-time PCR system with a typical program:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

-

Data Analysis: Calculate the relative expression of ADthis compound mRNA using the ΔΔCt method, normalizing to the expression of a reference gene.

Transwell Cell Migration and Invasion Assay

Objective: To assess the effect of ADthis compound on the migratory and invasive potential of cells.

Materials:

-

Transwell Inserts: 8 µm pore size inserts for 24-well plates.

-

Matrigel: (for invasion assay).

-

Cell Culture Medium: With and without serum.

-

Crystal Violet Staining Solution: 0.1% crystal violet in 20% methanol.

-

Cotton Swabs.

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with serum-free medium. Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Resuspend cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-48 hours.

-

Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes, then stain with crystal violet solution for 20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Quantification: Allow the inserts to air dry. Count the number of stained cells in several random fields under a microscope.

CRISPR/Cas9-Mediated Knockout of ADthis compound

Objective: To generate a stable ADthis compound knockout cell line to study its function.

Materials:

-

CRISPR/Cas9 Plasmid: A plasmid co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting ADthis compound (e.g., pSpCas9(BB)-2A-GFP).

-

Guide RNA (gRNA) Sequence: A validated gRNA sequence targeting an early exon of the ADthis compound gene. For example, for human ADthis compound: 5'-TACCGTGTAATTTCGAGCGA-3' (targets exon 4).[3]

-

Transfection Reagent: (e.g., Lipofectamine 3000).

-

Fluorescence-Activated Cell Sorting (FACS): For sorting GFP-positive cells.

-

Single-Cell Cloning: 96-well plates for single-cell expansion.

-

Genomic DNA Extraction Kit.

-

PCR Primers: Flanking the gRNA target site.

-

Sanger Sequencing.

Procedure:

-

gRNA Cloning: Clone the ADthis compound-specific gRNA sequence into the CRISPR/Cas9 expression vector.

-

Transfection: Transfect the target cells with the CRISPR/Cas9-gRNA plasmid.

-

FACS Sorting: 48-72 hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.

-

Single-Cell Cloning: Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.

-

Expansion and Screening: Expand the single-cell clones and screen for ADthis compound knockout by western blotting and genomic DNA sequencing.

-

Genomic DNA Validation: Extract genomic DNA from potential knockout clones. PCR amplify the region of the ADthis compound gene targeted by the gRNA. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.

Conclusion

ADthis compound is a protein of significant interest in both basic research and clinical settings. Its multifaceted functions in proteolysis, cell adhesion, and signal transduction make it a critical player in a wide range of biological processes. The strong association of ADthis compound with cancer progression has highlighted its potential as both a biomarker for diagnosis and prognosis and as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of ADthis compound function and to explore its potential in the development of novel therapeutic strategies. The continued investigation of ADthis compound and its intricate signaling networks will undoubtedly yield valuable insights into human health and disease.

References

- 1. ADthis compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4.4. CRISPR/Cas9 Gene Editing [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. ADthis compound induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-ADthis compound antibody - Aminoterminal end (ab39155) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of ILK as a new partner of the ADthis compound disintegrin and metalloprotease in cell adhesion and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADthis compound expression predicts clinical outcome in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADthis compound is an independent predictor of poor prognosis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADthis compound antibody (14139-1-AP) | Proteintech [ptglab.com]

- 12. scbt.com [scbt.com]

- 13. origene.com [origene.com]

- 14. origene.com [origene.com]

AM12: A Potent and Selective TRPC5 Channel Blocker

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention.[1] TRPC5 channels are involved in cellular calcium signaling, influencing processes such as neuronal development, fear and anxiety, and kidney function.[2][3] Dysregulation of TRPC5 activity has been linked to conditions like progressive kidney disease and neurological disorders.[1][4] This has spurred the development of small molecule modulators, among which AM12 has emerged as a potent and selective inhibitor of TRPC5 channels. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols for its use, and the signaling pathways it modulates.

This compound: A Profile of a TRPC5 Inhibitor

This compound is a synthetic flavonoid derivative of galangin, identified through structure-activity relationship (SAR) studies to enhance inhibitory potency against TRPC5 channels.[5] It serves as a valuable tool for investigating the physiological roles of TRPC5 and as a lead compound for the development of novel therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect on TRPC5 channels through a direct or closely associated interaction from the extracellular side of the plasma membrane.[5] This is supported by evidence from excised outside-out membrane patch recordings where the application of this compound effectively blocks channel activity.[5] The inhibition by this compound is not dependent on the mode of TRPC5 activation, as it has been shown to block currents evoked by both lanthanides and the agonist (-)-Englerin A.[5] Interestingly, while this compound inhibits TRPC5 activated by (-)-Englerin A and Gd³⁺, it potentiates the channel's activity when stimulated by physiological activators like Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC).[4][6]

Quantitative Data for this compound

The potency and selectivity of this compound as a TRPC5 inhibitor have been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Channel/Condition | Reference |

| IC₅₀ | 0.28 µM | Lanthanide-evoked TRPC5 activity | [5][6] |

| IC₅₀ | Not specified, but inhibits | (-)-Englerin A-evoked TRPC5 activity | [5] |

| Selectivity | Inhibits TRPC4 similarly to TRPC5 | TRPC4 channels | [5] |

| Selectivity | Weaker inhibitory effect | TRPC1-TRPC5 heteromeric channels | [5] |

| Selectivity | No significant inhibitory effect | TRPC3, TRPV4, TRPM2 channels | [5] |

| Selectivity | No significant inhibitory effect | Store-operated Ca²⁺ entry | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on TRPC5 channels. These protocols are based on established techniques used in the study of TRP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a whole-cell configuration.

Objective: To measure the inhibitory effect of this compound on TRPC5 channel currents.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding human TRPC5 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

Procedure:

-

Prepare coverslips with transfected HEK293 cells.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal on a single transfected cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPC5 currents.

-

Activate TRPC5 channels using an agonist such as 100 µM Gd³⁺ or a specific concentration of (-)-Englerin A.

-

Once a stable baseline current is established, perfuse the external solution containing the desired concentration of this compound (e.g., in the range of 0.1 to 10 µM).

-

Record the currents in the presence of this compound.

-

Wash out this compound with the external solution to observe the reversibility of the block.

Data Analysis:

-

Measure the peak inward and outward currents before, during, and after this compound application.

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀ value.

Intracellular Calcium Imaging using Fura-2 AM

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.

Objective: To assess the effect of this compound on TRPC5-mediated calcium influx.

Cell Preparation:

-

Seed HEK293 cells expressing TRPC5 on glass-bottom dishes.

Reagents:

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure:

-

Wash the cells twice with Loading Buffer.

-

Incubate the cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with Loading Buffer to remove extracellular Fura-2 AM.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a stable baseline [Ca²⁺]i.

-

Activate TRPC5 channels with an agonist (e.g., 100 µM Gd³⁺).

-

After observing a sustained increase in [Ca²⁺]i, add this compound at the desired concentration.

-

Record the changes in the 340/380 nm fluorescence ratio, which is proportional to [Ca²⁺]i.

Data Analysis:

-

Calculate the 340/380 nm ratio over time.

-

Quantify the inhibitory effect of this compound by comparing the peak or sustained calcium levels before and after its application.

Signaling Pathways and Visualizations

TRPC5 channels are integrated into complex signaling networks. Their activation is often initiated by G-protein coupled receptors (GPCRs) linked to either Gq/11 or Gi proteins. The canonical Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, which, along with other factors, can activate TRPC5.

Below are Graphviz diagrams illustrating the TRPC5 signaling pathway and a typical experimental workflow for testing this compound.

Caption: TRPC5 signaling pathway activated by a GPCR/Gq/PLC cascade.

Caption: Experimental workflow for evaluating this compound inhibition of TRPC5.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC5 channels. Its potency and selectivity make it suitable for a range of in vitro experiments aimed at elucidating the physiological and pathological roles of TRPC5. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to advance the understanding of TRPC5-mediated processes. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial for translating the therapeutic potential of TRPC5 inhibition into clinical applications.

References

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]

Technical Guide on the Cannabinoid Agonist AM12: Elucidation and Synthesis

An in-depth analysis for researchers, scientists, and drug development professionals.

Initial Assessment: The Quest for AM12

A comprehensive review of scientific literature and chemical databases reveals a notable absence of a specific cannabinoid receptor agonist designated as "this compound." The "AM" series of cannabinoids originates from the extensive synthetic and pharmacological work of the laboratory of Professor Alexandros Makriyannis. While this series includes a wide array of potent and selective cannabinoid ligands, such as AM-411, AM-694, and AM-1220, the identifier "this compound" does not correspond to a documented compound within this class.

It is plausible that "this compound" may be a typographical error, a reference to a novel yet unpublished compound, or a misidentification. Given the detailed requirements of this technical guide, proceeding without a confirmed chemical entity would be speculative.

Therefore, this guide will pivot to a representative and well-characterized member of the AM cannabinoid series, AM-1220 , to fulfill the core requirements of providing in-depth technical information, data presentation, experimental protocols, and visualizations. AM-1220, or {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone, is a documented synthetic cannabinoid with known binding affinities for cannabinoid receptors.[1]

In-Depth Technical Guide: AM-1220

Discovery and Rationale for Synthesis

AM-1220 was first synthesized in the 1990s as part of a systematic exploration of the structure-activity relationships (SAR) of cannabinoid receptors.[1] The primary goal of this research was to develop potent and selective ligands to probe the function of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The synthesis of AM-1220 and its analogs was driven by the need to understand the molecular determinants of ligand binding and efficacy at these receptors. The core structure, a 3-naphthoylindole, is a common scaffold in many synthetic cannabinoids, and modifications at the 1-position of the indole ring, such as the introduction of a methylpiperidine moiety in AM-1220, were investigated to modulate receptor affinity and selectivity.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the reported binding affinity (Ki) of AM-1220 for human cannabinoid receptors. Lower Ki values indicate a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) in nM |

| AM-1220 | CB1 | 3.88 |

| AM-1220 | CB2 | 73.4 |

Data sourced from Watanabe et al. (2018).[1]

Synthesis and Experimental Protocols

The synthesis of AM-1220 involves a multi-step process, beginning with the alkylation of indole at the N1 position, followed by a Friedel-Crafts acylation at the C3 position.

General Synthetic Workflow:

References

AM12: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of the TRPC5 Inhibitor AM12

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the selective TRPC5 inhibitor, this compound. This document is intended for researchers, scientists, and professionals involved in drug development and ion channel research.

Chemical Structure and Properties

This compound is a synthetic flavonoid and a derivative of the natural product galangin. Its chemical name is 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one .

Below is a 2D representation of the chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [1] |

| SMILES | Oc1cc(O)c2c(oc(c(C(O)=C2)O)c3ccccc3Br)c1 | [1] |

| Molecular Formula | C₁₅H₉BrO₅ | [1] |

| Molecular Weight | 349.14 g/mol | [1] |

| CAS Number | 2387510-84-9 | [1] |

Pharmacological Properties

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that plays a crucial role in calcium signaling in various physiological and pathological processes.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ (TRPC5) | 0.28 µM | Human | Gadolinium-induced calcium entry | [1] |

| Selectivity | Inhibits TRPC4 similarly; weaker inhibition of TRPC1-TRPC5 heteromers | [1] |

This compound has been shown to inhibit TRPC5 activity evoked by the agonist (-)-Englerin A.[1] Interestingly, it potentiates the effects of physiological activators such as Sphingosine-1-phosphate and lysophosphatidylcholine (LPC).[1]

TRPC5 Signaling Pathway

TRPC5 channels are activated by G protein-coupled receptors (GPCRs) linked to the Gq/11 family of G proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the exact mechanism of TRPC5 activation is still under investigation, it is believed to be a complex process involving both store-depletion and store-independent mechanisms.

Once activated, TRPC5 allows the influx of Ca²⁺ into the cell, leading to an increase in intracellular calcium concentration. This calcium signal can then trigger a variety of downstream cellular responses. One important effector of TRPC5-mediated calcium signaling is the Calcium/calmodulin-dependent protein kinase II (CaMKII). In neurons, TRPC5 has been shown to form a complex with CaMKIIβ, leading to the phosphorylation of the ubiquitin ligase Cdc20-APC at the centrosome, which in turn regulates dendrite morphogenesis.[2]

Below is a diagram illustrating the TRPC5 signaling pathway.

Caption: A simplified diagram of the TRPC5 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and other TRPC5 modulators.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing human TRPC5, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK293 cells stably expressing human TRPC5

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4

-

TRPC5 agonist (e.g., (-)-Englerin A or Gadolinium Chloride)

-

This compound

-

Fluorescence plate reader with excitation filters for 340 nm and 380 nm, and an emission filter for 510 nm.

Procedure:

-

Cell Plating: Seed the HEK293-TRPC5 cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.

-

On the day of the experiment, prepare the final loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fura-2 AM loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: After incubation, remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity at an emission wavelength of 510 nm, alternating excitation between 340 nm and 380 nm every 1-2 seconds.

-

Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

-

Add the TRPC5 agonist to each well and continue recording the fluorescence for an additional 2-5 minutes.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the F340/F380 ratio in response to the agonist.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Workflow for Fura-2 Calcium Assay

References

An In-Depth Technical Guide to AM12: A TRPC5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM12 is a synthetic flavonoid and a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and pharmacological activity. Detailed experimental protocols for its synthesis and in vitro/in vivo evaluation are presented, alongside an examination of the signaling pathways it modulates. This guide is intended to serve as a core resource for researchers investigating TRPC5 channels and developing novel therapeutics targeting this ion channel.

Chemical Identity and Synonyms

This compound is a synthetic derivative of the naturally occurring flavonol, galangin.

-

IUPAC Name: 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one

-

Synonyms: AM-12, AM 12

-

Chemical Formula: C₁₅H₉BrO₅

-

Molecular Weight: 349.14 g/mol

-

CAS Number: 2387510-84-9

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrO₅ | |

| Molecular Weight | 349.14 g/mol | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO. | Inferred from typical lab practice for similar compounds. |

| Storage | Store at -20°C |

Pharmacological Data

This compound is a potent inhibitor of the TRPC5 ion channel, with demonstrated selectivity over some other members of the TRP channel family.

| Parameter | Value | Species | Assay Conditions | Source |

| IC₅₀ (TRPC5) | 0.28 µM | Human | Inhibition of lanthanide-evoked TRPC5 activity. | [1][2] |

| Selectivity | Exhibits selectivity for TRPC5 over TRPC2, TRPC3, and TRPC4. | Not specified | Not specified | |

| Effect on TRPC4 | Inhibits TRPC4 channels similarly to TRPC5. | Not specified | Not specified | [1][2] |

| Effect on TRPC1/TRPC5 heteromers | Weaker inhibitory effect. | Not specified | Not specified | [1] |

| Other TRP Channels | Does not block TRPC3, TRPV4, and TRPM2. | Not specified | Not specified | [1] |

Signaling Pathways

This compound exerts its effects by inhibiting TRPC5-mediated calcium influx, which plays a critical role in the regulation of the actin cytoskeleton, particularly in specialized cells like podocytes in the kidney. A key signaling pathway modulated by this compound involves the small GTPase Rac1.

Podocyte injury can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the plasma membrane. The subsequent increase in Ca²⁺ influx through TRPC5 further activates Rac1, creating a detrimental positive feedback loop that leads to cytoskeletal remodeling, podocyte foot process effacement, and proteinuria. By inhibiting TRPC5, this compound can disrupt this feedback loop.[3][4][5]

Experimental Protocols

Synthesis of this compound

In Vitro TRPC5 Inhibition Assay

The inhibitory activity of this compound on TRPC5 channels can be assessed using intracellular calcium measurements in a cell line overexpressing TRPC5, such as HEK293 cells.

Materials:

-

HEK293 cells stably expressing human TRPC5 (hTRPC5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM or other suitable calcium indicator dye.

-

HEPES-buffered saline (HBS).

-

TRPC5 activator (e.g., Lanthanum (III) chloride or (-)-Englerin A).

-

This compound stock solution (in DMSO).

-

Fluorescence plate reader.

Protocol:

-

Cell Culture: Plate hTRPC5-HEK293 cells in 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified period.

-

Baseline Measurement: Measure the baseline fluorescence signal.

-

Channel Activation: Add a TRPC5 activator to stimulate calcium entry.

-

Signal Measurement: Record the fluorescence signal over time.

-

Data Analysis: Calculate the change in intracellular calcium concentration and determine the IC₅₀ value for this compound by fitting the concentration-response data to a suitable model.

In Vivo Evaluation in a Rodent Model of Kidney Disease

The therapeutic potential of this compound can be evaluated in animal models of proteinuric kidney disease, such as a rat model of focal segmental glomerulosclerosis (FSGS).

Animal Model:

-

A transgenic rat model of FSGS or a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model can be used.[6]

Experimental Protocol:

-

Animal Acclimatization: Acclimate the animals to the experimental conditions.

-

Disease Induction: Induce the kidney disease model as per established protocols.

-

Treatment: Administer this compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

-

Monitoring: Monitor key parameters such as proteinuria (urine albumin-to-creatinine ratio), blood pressure, and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, collect blood and kidney tissues for histological and biochemical analysis to assess the extent of kidney damage and the therapeutic effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of disorders, including chronic kidney disease. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and drug development efforts centered on this compound and TRPC5 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Physicochemical Properties of AM12: A Technical Guide

An In-depth Examination of the Solubility and Stability of AM12 for Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive overview of the available data on the solubility and stability of the compound designated as this compound. Due to the limited publicly available information on a compound specifically named "this compound," this document focuses on outlining the standard methodologies and experimental protocols that are crucial for determining these key physicochemical properties for any new chemical entity in a drug discovery and development setting.

Understanding the Importance of Solubility and Stability

The solubility and stability of a drug candidate are fundamental parameters that significantly influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these characteristics is paramount for successful formulation development, ensuring therapeutic efficacy and safety.

Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution at a specific temperature and pressure. In drug development, aqueous solubility is of primary concern as it directly impacts the bioavailability of orally administered drugs.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as temperature, humidity, and light. Stability studies are essential for determining the shelf-life of a drug product and ensuring that it maintains its quality, potency, and safety throughout its lifecycle.

Experimental Protocols for Solubility Determination

To ascertain the solubility of a compound like this compound, a series of well-defined experiments are typically conducted. The following table summarizes the common methodologies.

Table 1: Methodologies for Solubility Assessment

| Experimental Method | Description | Key Parameters Measured |

| Thermodynamic Solubility | The equilibrium solubility of a compound in a specific solvent at a given temperature and pH is determined. This is often referred to as the "gold standard" for solubility measurement. | Saturated concentration (mg/mL or µM) |

| Kinetic Solubility | Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (e.g., in DMSO) and then diluted into an aqueous buffer. This method is often used in high-throughput screening. | Apparent solubility (mg/mL or µM) |

| pH-Solubility Profile | The solubility of an ionizable compound is measured across a range of pH values to understand its behavior in different physiological environments (e.g., stomach, intestine). | Solubility as a function of pH |

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocols for Stability Assessment

Evaluating the stability of a compound involves subjecting it to a variety of stress conditions to identify potential degradation pathways and determine its shelf-life.

Table 2: Methodologies for Stability Assessment

| Experimental Method | Description | Key Parameters Measured | | :--- | :--- | | Forced Degradation Studies | The compound is exposed to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, light) to accelerate degradation and identify potential degradation products. | Degradation pathways, identity of degradants | | ICH Stability Studies | The compound is stored under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines to determine its long-term stability. | Potency, purity, physical appearance over time | | Solution State Stability | The stability of the compound is assessed in various solvents and at different pH values to understand its stability in potential formulation vehicles. | Rate of degradation, half-life |

Logical Relationship in Stability Testing

The results from forced degradation studies are crucial for developing and validating stability-indicating analytical methods, which are then used in long-term ICH stability studies.

Caption: Logical Flow of Stability Testing.

Signaling Pathways Associated with this compound

Information regarding the specific signaling pathways modulated by a compound designated "this compound" is not available in the public domain. For a novel compound, elucidation of its mechanism of action and interaction with cellular signaling pathways would typically involve a series of in vitro and in vivo studies, including but not limited to:

-

Receptor Binding Assays: To identify specific molecular targets.

-

Enzyme Inhibition Assays: To determine effects on enzymatic activity.

-

Cell-Based Functional Assays: To measure downstream cellular responses.

-

Western Blotting and Phospho-protein Analysis: To assess changes in protein expression and activation states within signaling cascades.

-

Transcriptomic (e.g., RNA-Seq) and Proteomic Analyses: To gain a global view of the compound's effects on cellular processes.

Once a target or pathway is identified, a diagram can be constructed to visualize the interactions. For example, if this compound were found to be an agonist of a G-protein coupled receptor (GPCR), the signaling cascade could be depicted as follows:

Caption: Example of a GPCR Signaling Pathway.

Conclusion

While specific quantitative data for a compound named "this compound" is not publicly available, this guide outlines the standard and essential experimental approaches for determining its solubility and stability. For any new chemical entity, a rigorous and systematic evaluation of these properties is a critical step in the drug development process. The methodologies and workflows presented here provide a framework for researchers and scientists to generate the necessary data to support the advancement of promising therapeutic candidates. Should specific data for "this compound" become available, it can be readily incorporated into the structured tables and diagrams provided in this guide.

Unveiling AM12: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available in-vitro characterization data for AM12, a synthetic derivative of the naturally occurring flavonol, galangin.[1] The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of flavonoid pharmacology and related drug discovery efforts.

Core Compound Properties

This compound is identified as a synthetic organic compound with the chemical name 3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one.[1] As a derivative of galangin, it belongs to the flavonoid class of natural products, which are known for a wide range of biological activities.

Quantitative In-Vitro Data

At present, publicly accessible quantitative in-vitro data for this compound is limited. The primary source of information, the IUPHAR/BPS Guide to MALARIA PHARMACOLOGY, identifies the compound but does not provide specific data on binding affinities, potency, or efficacy from in-vitro assays.[1]

Table 1: Summary of Available In-Vitro Data for this compound

| Parameter | Value | Assay Type | Cell Line/Target | Source |

| Compound Class | Synthetic organic | - | - | [1] |

| Chemical Name | 3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one | - | - | [1] |

| Parent Compound | Galangin | - | - | [1] |

Further research is required to populate this table with specific quantitative metrics such as IC50, EC50, Ki, or Kd values.

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are not currently available in the public domain. However, based on the characterization of similar flavonoid compounds, the following methodologies are recommended for a comprehensive in-vitro evaluation.

Recommended In-Vitro Assays for this compound Characterization:

-

Receptor Binding Assays: To determine the binding affinity of this compound to specific molecular targets, radioligand binding assays or fluorescence-based assays can be employed. These experiments would quantify the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for its putative receptor(s).

-

Enzyme Inhibition Assays: Given that many flavonoids are known to inhibit various enzymes, a panel of enzymatic assays (e.g., kinase assays, protease assays) should be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against relevant enzymatic targets.

-

Cell-Based Functional Assays: To assess the functional activity of this compound, cell-based assays are crucial. These may include:

-

Reporter Gene Assays: To measure the effect of this compound on the transcriptional activity of specific signaling pathways.

-

Second Messenger Assays: To quantify changes in intracellular signaling molecules (e.g., cAMP, Ca2+) in response to this compound treatment.

-

Cell Proliferation/Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

-

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be utilized to confirm direct binding of this compound to its intracellular target(s) in a cellular context.

Signaling Pathways and Logical Relationships

As the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, a hypothetical experimental workflow for its initial in-vitro characterization is presented below. This workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: A logical workflow for the in-vitro characterization of this compound.

Given that this compound is a flavonoid, a class of compounds known to interact with various signaling pathways, a potential starting point for investigation could be its effect on pathways commonly modulated by such molecules, for instance, the AMP-activated protein kinase (AMPK) signaling pathway. The diagram below illustrates a simplified representation of the AMPK pathway, which could be investigated in the presence of this compound.

Caption: Simplified diagram of the AMPK signaling pathway.

This guide serves as a starting point for the in-vitro characterization of this compound. Further experimental investigation is necessary to fully elucidate its pharmacological profile and mechanism of action. As more data becomes available, this document will be updated to provide a more comprehensive overview.

References

Technical Overview of AM-112: A Novel β-Lactamase Inhibitor

Dear Researcher,

The initial search for "AM12" has revealed multiple distinct biological entities with similar names, each with a unique profile of activity and molecular targets. To provide you with a precise and relevant in-depth technical guide, please clarify which of the following you are interested in:

-

AM-112: A novel oxapenem antibiotic that acts as a β-lactamase inhibitor.

-

AM 12: A derivative of the natural compound Galangin, which functions as a TRPC5 channel inhibitor.

-

ADthis compound: A disintegrin and metalloproteinase 12, a protein implicated in cancer progression.

-

AM11101: A cannabinoid CB1 receptor agonist with effects on appetite.

Once you specify the "this compound" of interest, a comprehensive technical guide will be generated, including quantitative data, experimental protocols, and signaling pathway diagrams as per your core requirements.

For the purpose of providing a preliminary example based on the available search results, the following is a brief overview of AM-112 , a β-lactamase inhibitor.

This guide provides a summary of the biological activity and molecular targets of AM-112, a novel oxapenem compound with potent β-lactamase inhibitory properties.

Biological Activity

AM-112 is an antibacterial agent that enhances the efficacy of β-lactam antibiotics, such as ceftazidime, against a range of bacteria that have developed resistance through the production of β-lactamase enzymes.[1][2] It is particularly effective against bacteria producing Class A, Class C, and Class D β-lactamases.[2] In vivo studies using a murine intraperitoneal sepsis model have demonstrated that AM-112 can protect ceftazidime from degradation by extended-spectrum β-lactamase-producing strains and derepressed class C enzyme producers.[2]

Molecular Targets

The primary molecular targets of AM-112 are bacterial β-lactamase enzymes.[1][2] It exhibits potent inhibitory activity against Class A, C, and D enzymes.[2] Additionally, AM-112 has been shown to have an affinity for penicillin-binding proteins (PBPs) in Escherichia coli, with PBP2 being inhibited at low concentrations.[2]

Quantitative Data

The following table summarizes the inhibitory activity of AM-112 against various β-lactamase enzymes.

| Enzyme Class | Enzyme | AM-112 IC50 (μM) | Clavulanic Acid IC50 (μM) |

| Class A | 0.16 - 2.24 | 0.008 - 0.12 | |

| Class C | Significantly more potent | 1,000- to 100,000-fold less potent than AM-112 | |

| Class D | Significantly more potent | 1,000- to 100,000-fold less potent than AM-112 |

Table 1: 50% inhibitory concentrations (IC50s) of AM-112 and clavulanic acid for different classes of β-lactamase enzymes. Data extracted from PubMed abstracts.[2]

Experimental Protocols

Detailed experimental protocols for the cited experiments are not fully available in the initial search results. However, the methodologies would likely involve standard assays in the field of microbiology and enzymology.

β-Lactamase Inhibition Assay (General Protocol):

A general protocol for determining the IC50 of a β-lactamase inhibitor would involve:

-

Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a suitable chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin) are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (AM-112) for a defined period.

-

Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Detection: The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically by monitoring the change in absorbance or fluorescence over time.

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of a β-lactam antibiotic in combination with AM-112 would be determined using a method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Test Plates: Serial dilutions of the β-lactam antibiotic are prepared in microtiter plates containing a fixed concentration of AM-112.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Due to the nature of AM-112 as an extracellularly acting β-lactamase inhibitor, its primary mechanism does not directly involve the modulation of intracellular signaling pathways within the bacteria in the way a receptor agonist or antagonist would in a eukaryotic cell. Its action is to prevent the inactivation of another antibiotic.

Below is a conceptual workflow for testing the efficacy of AM-112.

Please specify the "this compound" you are interested in to receive a tailored and comprehensive technical guide.

References

An In-depth Technical Guide on the Safety and Toxicology Profile of AM12

Disclaimer: Publicly available information on a specific molecule designated "AM12" is not available. The following technical guide is a representative example generated to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways described herein are hypothetical and for illustrative purposes only.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, a novel, selective inhibitor of the fictitious kinase "Kinase-X," which is implicated in the progression of certain solid tumors. The data presented herein are from a series of in vitro and in vivo studies designed to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human clinical trials. The overall profile of this compound suggests a manageable safety profile with predictable and monitorable toxicities.

Introduction

This compound is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in the "Tumor Proliferation Pathway" (TPP). Dysregulation of the TPP is a known driver in various oncology indications. This guide details the comprehensive non-clinical safety evaluation of this compound, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology studies.

General Toxicology

A series of in vivo toxicology studies were conducted in two species, rat and cynomolgus monkey, to evaluate the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Acute Toxicity

Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Table 1: Single-Dose Toxicity of this compound

| Species | Route of Administration | MTD (mg/kg) | Clinical Signs Observed at High Doses |

| Sprague-Dawley Rat | Oral (gavage) | 1000 | Sedation, decreased activity |

| Cynomolgus Monkey | Oral (gavage) | 500 | Emesis, decreased appetite |

Repeat-Dose Toxicity

Four-week repeat-dose studies were conducted to assess the toxicity profile of this compound following daily administration.

Table 2: 28-Day Repeat-Dose Toxicity of this compound (Oral Gavage)

| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |

| Sprague-Dawley Rat | 30, 100, 300 | 30 | Liver, Bone Marrow | Mild, reversible elevation in liver enzymes (ALT, AST) at 100 and 300 mg/kg/day. Minimal hypocellularity in bone marrow at 300 mg/kg/day. |

| Cynomolgus Monkey | 10, 50, 150 | 10 | Gastrointestinal Tract, Skin | Mild to moderate gastrointestinal disturbances (diarrhea, vomiting) at 50 and 150 mg/kg/day. Reversible skin rash observed at 150 mg/kg/day. |

Experimental Protocol: 28-Day Rat Toxicology Study

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Administration: Once daily oral gavage for 28 consecutive days.

-

Dose Groups: Vehicle control, 30, 100, and 300 mg/kg/day.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, coagulation), and gross and microscopic pathology.

-

Bioanalysis: Plasma concentrations of this compound were determined on Days 1 and 28.

Genetic Toxicology

A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.

Table 3: Genotoxicity Profile of this compound

| Assay | Test System | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 1 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | 100, 300, 1000 mg/kg | Negative |

Experimental Protocol: In Vitro Chromosomal Aberration Assay

-

Cell Line: Human peripheral blood lymphocytes.

-

Treatment: Cells were exposed to this compound for 4 hours with and without metabolic activation (S9) and for 24 hours without S9.

-

Concentrations: A range of concentrations, including those causing cytotoxicity, were tested.

-

Analysis: Metaphase spreads were prepared and analyzed for chromosomal aberrations. Mitomycin C and cyclophosphamide were used as positive controls.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major physiological systems.

Table 4: Safety Pharmacology of this compound

| Study | System | Species | Key Findings |

| hERG Channel Assay | Cardiovascular | In Vitro | IC50 > 30 µM |

| Cardiovascular Telemetry | Cardiovascular | Cynomolgus Monkey | No significant effects on blood pressure, heart rate, or ECG parameters up to 150 mg/kg. |

| Irwin Test | Central Nervous System | Rat | No adverse effects on neurobehavioral parameters up to 1000 mg/kg. |

| Respiratory Function | Respiratory | Rat | No significant effects on respiratory rate or tidal volume up to 300 mg/kg. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective inhibitor of Kinase-X, preventing the phosphorylation of its downstream substrate, Protein-Y. This interrupts the "Tumor Proliferation Pathway" (TPP), leading to cell cycle arrest and apoptosis in tumor cells with a dysregulated TPP.

Caption: this compound inhibits Kinase-X, blocking the Tumor Proliferation Pathway.

Genotoxicity Testing Workflow

The genotoxicity of this compound was assessed through a standard battery of tests, starting with in vitro assays and proceeding to an in vivo assay if necessary.

Methodological & Application

Application Notes and Protocols for AML12 Cell Culture

This document provides detailed protocols and application notes for the culture of the Alpha Mouse Liver 12 (AML12) cell line, a valuable tool for in vitro studies of hepatocyte function and liver biology.

Introduction

The AML12 cell line is a non-tumorigenic epithelial cell line derived from the liver of a transgenic mouse expressing human transforming growth factor-alpha (TGF-α).[1] These cells exhibit many characteristics of differentiated hepatocytes, including the production of albumin and transferrin, making them a suitable model for research in toxicology, drug metabolism, and liver diseases.[1]

Cell Line Characteristics

| Characteristic | Description |

| Organism | Mus musculus (Mouse) |

| Tissue | Liver |

| Cell Type | Hepatocyte |

| Morphology | Epithelial |

| Growth Properties | Adherent |

| Doubling Time | Approximately 37 hours[2] |

| Biosafety Level | BSL-1[2] |

Experimental Protocols

Media Preparation

The complete growth medium for AML12 cells consists of a base medium supplemented with several components.

Complete Growth Medium Formulation:

| Component | Final Concentration/Amount |

| DMEM:F12 Medium | 500 mL |

| Fetal Bovine Serum (FBS) | 10% |

| Insulin | 10 µg/mL |

| Transferrin | 5.5 µg/mL |

| Selenium | 5 ng/mL |

| Dexamethasone | 40 ng/mL |

Source:

An optimized treatment medium (Tx-media) has also been developed to better replicate physiological conditions, particularly for metabolic studies.[3]

Tx-Media Formulation:

| Component | Final Concentration |

| Insulin | 1 ng/mL |

| Transferrin | 0.55 ng/mL |

| Selenium | 0.0005 ng/mL |

| Dexamethasone | None |

Source:[3]

Handling of Cryopreserved Cells

Proper handling of cryopreserved AML12 cells is critical to ensure high viability.

Protocol for Thawing and Initiating Cultures:

-

Upon receipt, immediately transfer the cryovial to storage at temperatures below -150°C (vapor phase of liquid nitrogen) or proceed directly to thawing.[1]

-

To thaw, immerse the vial in a 37°C water bath, agitating gently until a small amount of ice remains (approximately 40-60 seconds).[1]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Cell Passaging

AML12 cells should be passaged when they reach a certain confluency to maintain logarithmic growth.

Subculturing Protocol:

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer with a balanced salt solution (e.g., PBS) to remove any remaining medium.

-

Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell layer and incubate for a few minutes at 37°C until cells detach.[4]

-

Neutralize the dissociation reagent with complete growth medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.[4][5]

-

Seed new flasks at the desired density in fresh, pre-warmed complete growth medium.

-

Incubate the newly seeded flasks at 37°C and 5% CO2.[4]

Diagrams

Experimental Workflow for AML12 Cell Culture

Caption: Workflow for initiating and maintaining AML12 cell cultures.

Signaling Pathway Influenced by TGF-α in AML12 Cells

Caption: Simplified TGF-α signaling in AML12 cells.

References

- 1. AML12 Cells [cytion.com]

- 2. static.igem.org [static.igem.org]

- 3. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Introducing Mammalian Cell Culture and Cell Viability Techniques in the Undergraduate Biology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM12, a TRPC5 Inhibitor, in In Vivo Animal Studies

Disclaimer: Direct in vivo dosage and experimental protocol information for the specific compound AM12 (3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one) is not currently available in published literature. The following application notes and protocols are based on data from its parent compound, galangin, and another selective TRPC5 inhibitor, GFB-887, to provide a foundational reference for researchers investigating TRPC5 inhibition in animal models.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring flavonol, galangin. It has been identified as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are implicated in a variety of physiological and pathological processes, making them a target of interest for drug development. Preclinical studies on related TRPC5 inhibitors have shown potential therapeutic benefits in models of kidney disease.

Signaling Pathway of TRPC5

TRPC5 is a non-selective cation channel that, when activated, leads to an influx of Ca2+. This can trigger various downstream signaling cascades involved in cellular processes like apoptosis and cytoskeletal rearrangement. The pathway below illustrates a simplified representation of TRPC5-mediated signaling.

Caption: Simplified TRPC5 signaling cascade and the inhibitory action of this compound.

In Vivo Data for Related Compounds

Galangin (Parent Compound)

In vivo studies on galangin provide a starting point for estimating potential dosage ranges for its derivatives.

Table 1: Summary of In Vivo Dosages for Galangin

| Animal Model | Compound | Dosage | Administration Route | Observed Effects | Reference |

| Rat | Galangin | 25 mg/kg | Gavage | Analgesic and anti-inflammatory effects | [1] |

| Rat | Galangin | 50 mg/kg | Gavage | Significant analgesic and anti-inflammatory effects | [1] |

| Mouse | Galangin/β-cyclodextrin | 80 mg/kg | Oral | Evaluation of antioxidant properties | [2] |

| Rat | Galangin | 100 mg/kg | Gavage | Metabolism and pharmacokinetic studies | [3] |

GFB-887 (Selective TRPC5 Inhibitor)

GFB-887 is another selective TRPC5 inhibitor that has progressed to clinical trials. Preclinical data in a rat model of Focal Segmental Glomerulosclerosis (FSGS) demonstrated its efficacy in reducing proteinuria.[4][5] While the exact preclinical dosages are not detailed in the provided search results, its development highlights the therapeutic potential of TRPC5 inhibition.

Experimental Protocols (Based on Related Compounds)

The following protocols are adapted from studies on galangin and general practices for in vivo compound administration. These should be optimized for this compound through pilot studies.

Preparation of Dosing Solutions

-

For Oral Gavage (Based on Galangin Studies):

-

Weigh the required amount of the compound (e.g., this compound).

-

Prepare a vehicle solution, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.[3]

-